molecular formula C18H15N3O4 B5842591 N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide

N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide

Cat. No. B5842591
M. Wt: 337.3 g/mol
InChI Key: DGIZVMQZCVAIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide, also known as BIQ, is a synthetic compound that has gained attention in the scientific community due to its various potential applications.

Mechanism of Action

The mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is not fully understood. However, it has been suggested that N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Additionally, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have anti-inflammatory and anti-oxidant properties. N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have low toxicity in vitro. However, one limitation of using N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide. One area of interest is the development of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide and its potential use in combination with other anti-cancer agents. Furthermore, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has shown potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further studies are needed to explore this potential application.

Synthesis Methods

N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid, hydrazine hydrate, and benzoyl chloride in the presence of a catalyst, such as triethylamine. The resulting product is a yellow crystalline solid with a melting point of 244-246°C.

Scientific Research Applications

N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been studied for its potential use in cancer treatment. In vitro studies have shown that N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

N-benzoylimino-2-ethyl-1,3-dihydroxyisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-21-17(24)13-9-8-12(10-14(13)18(21)25)16(23)20-19-15(22)11-6-4-3-5-7-11/h3-10,24-25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIZVMQZCVAIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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